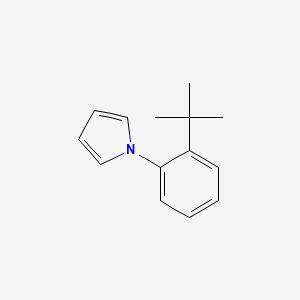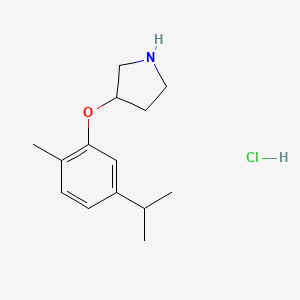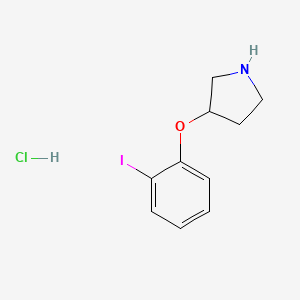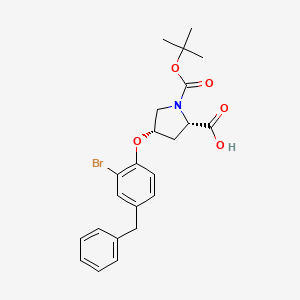
1-(2-叔丁基苯基)-1H-吡咯
描述
“1-(2-tert-Butylphenyl)-1H-pyrrole” is a complex organic compound. The “tert-Butylphenyl” part refers to a phenyl group (a ring of 6 carbon atoms, akin to benzene) with a tert-butyl group (a central carbon atom attached to three methyl groups) attached . The “1H-pyrrole” part refers to a five-membered ring with four carbon atoms and one nitrogen atom .
Synthesis Analysis
While specific synthesis methods for “1-(2-tert-Butylphenyl)-1H-pyrrole” were not found, there are general methods for synthesizing similar compounds. For instance, tert-butyl groups can be attached to molecules via reactions with carboxylic acids .
Chemical Reactions Analysis
Again, while specific reactions involving “1-(2-tert-Butylphenyl)-1H-pyrrole” were not found, related compounds have been studied. For example, tert-butyl groups can participate in various reactions, including oxidation reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-tert-Butylphenyl)-1H-pyrrole” would depend on its exact molecular structure. Related compounds, such as 2-tert-butylphenol, are known to be liquids at room temperature .
科学研究应用
-
Polymer Research
- Field : Polymer Science
- Application : The compound 2,6-di-tert-butylphenol is used to modify polystyrene, creating a heterogeneous antioxidant known as PS-2,6-DTBP .
- Method : The PS-2,6-DTBP is synthesized from chloromethylated polystyrene (CMPS) with 2,6-di-tert-butylphenol by a simple one-step Friedel–Crafts reaction .
- Results : The antioxidative property of PS-2,6-DTBP was evaluated by the scavenging activity of superoxide and 2,2-diphenyl-1-picrylhydrazyl radical (DPPH·) in inhibiting oxidation of benzaldehyde. The results indicated that 2,6-di-tert-butylphenol loaded on PS-2,6-DTBP had excellent capability in scavenging O2−· and DPPH·, and effectively inhibited the oxidation of benzaldehyde .
-
Inorganic Chemistry
- Field : Inorganic Chemistry
- Application : A tripyridine ligand bearing a 2,6-di-tert-butylphenolic fragment is used in the formation of stable radicals .
- Method : The interaction of a tripyridine ligand bearing a 2,6-di-tert-butylphenolic fragment with CoIIpivalate or chloride led to the formation of one-dimensional coordination polymers .
- Results : Exposure of the ligand to UV irradiation led to the formation of free radicals with g = 2.0024, which probably originated because of oxidation of 2,6-di-tert-butylphenolic groups. These radicals were stable for several days in solutions and more than 1 month in solid samples .
-
Inorganic Chemistry
- Field : Inorganic Chemistry
- Application : A tripyridine ligand bearing a 2,6-di-tert-butylphenolic fragment is used in the formation of stable radicals .
- Method : The interaction of a tripyridine ligand bearing a 2,6-di-tert-butylphenolic fragment with CoIIpivalate or chloride led to the formation of one-dimensional coordination polymers .
- Results : Exposure of the ligand to UV irradiation led to the formation of free radicals with g = 2.0024, which probably originated because of oxidation of 2,6-di-tert-butylphenolic groups. These radicals were stable for several days in solutions and more than 1 month in solid samples .
-
Biomolecular NMR
- Field : Biomolecular NMR
- Application : The tert-butyl group is used as a probe for NMR studies of macromolecular complexes .
- Method : The tert-butyl group is attached at single cysteines of fragments of synaptotagmin-1, complexin-1 and the neuronal SNAREs by reaction with 5-(tert-butyldisulfaneyl)-2-nitrobenzoic acid (BDSNB), tert-butyl iodoacetamide or tert-butyl acrylate .
- Results : The tert-butyl resonances of the tagged proteins were generally sharp and intense, although tert-butyl groups attached with BDSNB had a tendency to exhibit somewhat broader resonances that likely result because of the shorter linkage between the tert-butyl and the tagged cysteine .
-
Coordination Polymers
- Field : Inorganic Chemistry
- Application : A tripyridine ligand bearing a 2,6-di-tert-butylphenolic fragment is used in the formation of one-dimensional coordination polymers .
- Method : The interaction of a tripyridine ligand bearing a 2,6-di-tert-butylphenolic fragment with CoIIpivalate or chloride led to the formation of one-dimensional coordination polymers .
- Results : Exposure of the ligand to UV irradiation led to the formation of free radicals with g = 2.0024, which probably originated because of oxidation of 2,6-di-tert-butylphenolic groups. These radicals were stable for several days in solutions and more than 1 month in solid samples .
-
Polyurethane Production
- Field : Polymer Chemistry
- Application : Blocked isocyanates, which can include tert-butylphenolic compounds, are used in the production of polyurethane .
- Method : The basic synthesis of polyurethanes involves the reaction of an isocyanate with a hydroxyl-containing compound, such as an alcohol or water .
- Results : The range of potential properties available results in a wide array of applications, including packaging, adhesives, insulation, coatings, and fire retardants .
安全和危害
未来方向
属性
IUPAC Name |
1-(2-tert-butylphenyl)pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N/c1-14(2,3)12-8-4-5-9-13(12)15-10-6-7-11-15/h4-11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQQCWRWBNTEHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1N2C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-tert-Butylphenyl)-1H-pyrrole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(3,4-Dimethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397648.png)
![N-[4-(3-Pyrrolidinyloxy)phenyl]acetamide hydrochloride](/img/structure/B1397650.png)
![3-[(1,6-Dibromo-2-naphthyl)oxy]piperidine hydrochloride](/img/structure/B1397651.png)
![3-[(2,4-Dichloro-1-naphthyl)oxy]piperidine hydrochloride](/img/structure/B1397652.png)
![4-[4-(tert-Butyl)-2-chlorophenoxy]piperidine hydrochloride](/img/structure/B1397653.png)
![3-[4-(Trifluoromethyl)phenoxy]piperidine hydrochloride](/img/structure/B1397655.png)
![4-[(3,5-Difluorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1397656.png)
![3-{[(1,6-Dibromo-2-naphthyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1397661.png)
![4-{[2-(sec-Butyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1397663.png)
![3-[(2,3-Dimethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397664.png)

![3-{[4-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1397668.png)

